

# An In-Depth Technical Guide to Novan's NITRICIL™ Technology: Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NOVAN    |           |
| Cat. No.:            | B1166878 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **Novan**'s proprietary NITRICIL™ technology. This innovative platform is designed for the controlled, localized delivery of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. The guide details the core chemistry, mechanism of NO release, and the downstream biological effects, supported by quantitative data from key experiments and detailed methodologies.

# Core Technology: A Polysiloxane-Based Macromolecular Scaffold

**Novan**'s NITRICIL<sup>™</sup> technology is centered around a novel new chemical entity, berdazimer sodium. This macromolecule consists of a polysiloxane backbone to which N-diazeniumdiolates, the nitric oxide donor moieties, are covalently bound.[1][2] This structure allows for the stable storage of the otherwise volatile and reactive nitric oxide gas.[2][3]

The release of nitric oxide is initiated by proton donors, such as water, in the physiological environment of the skin.[2] When the berdazimer sodium gel is applied topically, it is coadministered with a hydrogel that acts as a proton donor.[1][2] This protonation triggers the decomposition of the N-diazeniumdiolate, leading to the controlled and sustained release of therapeutic levels of nitric oxide directly at the site of application.[1][2]



### **Mechanism of Nitric Oxide Release**

The fundamental mechanism of NO release from the NITRICIL™ platform is a chemical decomposition reaction initiated by protons. The N-diazeniumdiolate moieties on the polysiloxane backbone are stable in their salt form. Upon exposure to a proton-donating substance like water from the accompanying hydrogel or the skin's moisture, the diazeniumdiolate is protonated, forming an unstable intermediate that rapidly decomposes to release two molecules of nitric oxide.



Click to download full resolution via product page

# Multifaceted Biological Actions of Released Nitric Oxide



The therapeutic efficacy of the NITRICIL™ technology stems from the diverse biological activities of the released nitric oxide. NO is a pleiotropic molecule that can exert antimicrobial, antiviral, and immunomodulatory effects.[2][4]

## **Antimicrobial and Antiviral Activity**

Nitric oxide possesses broad-spectrum activity against a range of pathogens, including bacteria, viruses, and fungi.[4] Its mechanisms of action are multifaceted and include:

- Protein Nitrosylation: NO can react with thiol groups on cysteine residues of key microbial enzymes, leading to their inactivation and disruption of essential metabolic processes.[2]
- Oxidative and Nitrosative Stress: NO can react with reactive oxygen species (ROS) to form
  highly reactive nitrogen species (RNS), such as peroxynitrite. These molecules can damage
  microbial DNA, lipids, and proteins, leading to cell death.[4]
- Inhibition of Viral Replication: As demonstrated in preclinical studies, nitric oxide released from berdazimer sodium can inhibit the replication of viruses such as poxviruses (as a surrogate for Molluscum Contagiosum Virus MCV) and Human Papillomavirus (HPV).[5][6] For HPV, NVN1000 (an investigational drug based on NITRICIL™ technology) has been shown to interfere with the function of the viral oncoproteins E6 and E7.[6]

## **Immunomodulatory Effects**

Nitric oxide plays a crucial role in regulating the immune response. Its effects are concentration-dependent. At low concentrations, it can have pro-inflammatory effects, while at higher concentrations, it can be anti-inflammatory. A key target of NO's immunomodulatory action is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- $\kappa$ B) signaling pathway.[1]

NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, immunity, and cell survival. In the context of viral infections like molluscum contagiosum, the virus can produce proteins, such as MC160, that block NF-κB activation, allowing the virus to evade the host's immune response. By releasing nitric oxide, the NITRICIL<sup>TM</sup> technology is thought to counteract this inhibition, leading to the activation of NF-κB and the subsequent inflammatory cascade that helps in clearing the viral infection.[7][8]





Click to download full resolution via product page

## Inhibition of HPV Oncoproteins E6 and E7

Infections with high-risk Human Papillomavirus (HPV) are a major cause of cervical and other cancers. The viral oncoproteins E6 and E7 are critical for the malignant transformation of infected cells. They primarily function by targeting and degrading the tumor suppressor proteins p53 and retinoblastoma protein (pRb), respectively.

Preclinical studies with NVN1000, a NITRICIL™-based compound, have demonstrated its ability to inhibit the functions of HPV-18 E6 and E7 oncoproteins.[6] The release of nitric oxide is believed to interfere with the activity of these oncoproteins, potentially through S-nitrosylation or other modifications, thereby restoring the function of p53 and pRb and inhibiting the proliferation of HPV-infected cells.





Click to download full resolution via product page

# **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies evaluating Novan's NITRICIL<sup>TM</sup> technology.



Table 1: In Vitro Antiviral Activity of Berdazimer Sodium

| Virus/Assay                       | Endpoint                                | Concentration | Result                              | Reference |
|-----------------------------------|-----------------------------------------|---------------|-------------------------------------|-----------|
| Vaccinia Virus<br>(MCV surrogate) | IC50 (Plaque<br>Reduction)              | 37.43 μg/mL   | 50% inhibition of virus production. | [5]       |
| Vaccinia Virus<br>(MCV surrogate) | IC50 (Direct<br>Virion<br>Inactivation) | 404.6 μg/mL   | 50% inactivation of input virions.  | [5]       |
| Molluscum<br>Contagiosum<br>Virus | IC50 (MC160<br>Gene<br>Expression)      | 192.9 μg/mL   | 50% inhibition of MC160 expression. | [5]       |

Table 2: Clinical Efficacy of Berdazimer Gel, 10.3% for Molluscum Contagiosum (Integrated Analysis of 3 Phase 3 Trials)

| Endpoint                            | Berdazimer<br>Gel, 10.3%<br>(n=917) | Vehicle<br>(n=681) | Odds Ratio<br>(95% CI) | P-value | Reference |
|-------------------------------------|-------------------------------------|--------------------|------------------------|---------|-----------|
| Complete<br>Clearance at<br>Week 12 | 30.0%                               | 19.8%              | 1.75 (1.38-<br>2.23)   | < .001  | [9]       |

# Detailed Experimental Protocols Vaccinia Virus Plaque Reduction Assay

This assay was used to determine the antiviral activity of berdazimer sodium against a surrogate for the molluscum contagiosum virus.[5]

#### Methodology:

Virus Preparation: A stock of vaccinia virus (VVEGIR) is prepared and quantified.

### Foundational & Exploratory





- Drug Preparation: Berdazimer sodium is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations (e.g., 50, 100, 200, 400 μg/mL) in DMEM cell culture medium with a pH of 6.5.
- Virus Treatment: Equal volumes of the virus suspension (containing 5 x 10<sup>4</sup> plaque-forming units) and the berdazimer sodium dilutions are mixed and incubated overnight at room temperature.
- Infection of Cells: The treated virus mixtures are serially diluted (1:10,000) in DMEM with a pH of 7.4. Monolayers of BSC40 cells are then infected with these dilutions.
- Plaque Visualization: After a 2-day incubation period, the cell monolayers are stained with crystal violet, and the number of plaques (zones of cell death) is counted.
- Data Analysis: The percentage of plaque reduction compared to the vehicle control is calculated for each drug concentration to determine the IC<sub>50</sub>.





Click to download full resolution via product page



# **HPV Organotypic (Raft) Culture and Immunoblot Analysis**

This methodology is used to study the effects of NITRICIL™-based compounds on HPV replication and oncoprotein expression in a 3D tissue model that mimics the natural environment of the virus.[10][11][12][13][14]

#### Methodology:

- Establishment of Raft Cultures:
  - Primary human keratinocytes are cultured and, if necessary, transfected with HPV DNA.
  - A dermal equivalent is created using collagen and fibroblasts.
  - The keratinocytes are seeded onto the dermal equivalent.
  - The culture is lifted to an air-liquid interface to induce differentiation and stratification, forming a 3D epithelial tissue.
- Treatment with NVN1000:
  - The raft cultures are treated with varying concentrations of NVN1000 (e.g., 4 mg/mL) at specified intervals (e.g., every other day).
- Harvesting and Analysis:
  - After the treatment period, the raft cultures are harvested.
  - Tissues can be fixed, paraffin-embedded, and sectioned for histological analysis.
  - Proteins are extracted from the tissues for immunoblot (Western blot) analysis.
- Immunoblot Analysis:
  - Protein extracts are separated by SDS-PAGE and transferred to a membrane.







- The membrane is probed with specific primary antibodies against HPV E6 and E7 oncoproteins, as well as cellular proteins like p53 and pRb.
- Secondary antibodies conjugated to a detection enzyme are used for visualization.
- The intensity of the protein bands is quantified to determine the effect of the treatment on protein expression levels.





Click to download full resolution via product page



### Conclusion

Novan's NITRICIL™ technology represents a significant advancement in the topical delivery of nitric oxide. Its core mechanism, based on a stable polysiloxane macromolecule that releases NO in a controlled manner upon protonation, allows for the targeted application of this therapeutic agent. The released nitric oxide exerts its effects through a variety of mechanisms, including direct antimicrobial and antiviral actions, as well as modulation of key host signaling pathways like NF-κB. Preclinical and clinical data have demonstrated the potential of this technology in treating viral skin infections such as molluscum contagiosum and HPV. Further research will continue to elucidate the full therapeutic potential of this versatile platform.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pelthos.com [pelthos.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Berdazimer Sodium: A Novel Nitric Oxide-Releasing Drug in Dermatology PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVN1000, a novel nitric oxide-releasing compound, inhibits HPV-18 virus production by interfering with E6 and E7 oncoprotein functions PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berdazimer gel for molluscum contagiosum: An integrated analysis of 3 randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3D Oral and Cervical Tissue Models to Study Papillomavirus Host-Pathogen Interactions
   PMC [pmc.ncbi.nlm.nih.gov]



- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Using Organotypic Epithelial Tissue Culture to Study the Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propagation of Infectious, High-Risk HPV in Organotypic "Raft" Culture | Springer Nature Experiments [experiments.springernature.com]
- 14. A new cell culture model to genetically dissect the complete human papillomavirus life cycle | PLOS Pathogens [journals.plos.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Novan's NITRICIL™
  Technology: Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1166878#mechanism-of-action-of-novan-s-nitricil-technology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com